2,6-dichlorobenzenesulfonic Acid

Vue d'ensemble

Description

Molecular Structure Analysis

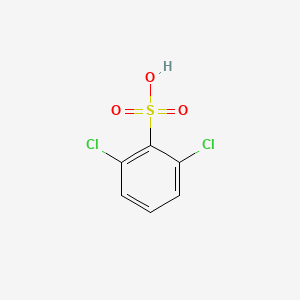

The molecular formula of 2,6-dichlorobenzenesulfonic Acid is C6H4Cl2O3S. Its molecular weight is 227.07 g/mol. The structure includes a benzene ring with two chlorine atoms and a sulfonic acid group attached .Physical And Chemical Properties Analysis

2,6-dichlorobenzenesulfonic Acid is a solid compound . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Applications De Recherche Scientifique

Agriculture: Plant Disease Management

Summary of Application

2,6-dichlorobenzenesulfonic Acid is utilized in agriculture to enhance plant resistance against diseases. It serves as a synthetic inducer of plant immunity, activating systemic acquired resistance (SAR) which is a natural defense mechanism in plants .

Methods of Application

The compound is applied through foliar spraying or soil drenching. Concentrations and application frequency vary depending on the crop and the specific pathogen targeted.

Results and Outcomes

Studies have shown that treated plants exhibit increased resistance to a variety of pathogens, with reduced disease incidence and severity compared to untreated controls .

Medicine: Drug Solubility Enhancement

Summary of Application

In biomedical research, 2,6-dichlorobenzenesulfonic Acid is explored for its potential to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability .

Methods of Application

The acid is used to form deep eutectic solvents (DESs) which can significantly increase the solubility of certain drugs.

Results and Outcomes

For example, a DES comprising 2,6-dichlorobenzenesulfonic Acid increased the solubility of berberine, an anti-inflammatory and antibacterial drug, by nearly tenfold compared to water or ethanol .

Environmental Science: Wastewater Treatment

Summary of Application

This compound is investigated for its role in microwave-assisted environmental remediation, particularly in wastewater treatment .

Methods of Application

2,6-dichlorobenzenesulfonic Acid is used in catalytic oxidation processes, where microwave irradiation enhances the reaction rates for pollutant removal.

Results and Outcomes

The application has shown promising results in rapidly reducing the concentration of various pollutants in wastewater samples .

Industrial Processes: Anticorrosion and Antifouling Coatings

Summary of Application

In the marine industry, 2,6-dichlorobenzenesulfonic Acid is part of nanomaterial-based coatings that provide integrated anticorrosion and antifouling protection .

Methods of Application

The acid is incorporated into nanocomposite coatings applied to underwater structures and vessels.

Results and Outcomes

These coatings have demonstrated effectiveness in preventing biofouling and corrosion, leading to improved longevity and performance of marine infrastructure .

Analytical Chemistry: Chromatography

Summary of Application

2,6-dichlorobenzenesulfonic Acid is used in analytical chemistry as a standard or reagent in chromatographic analyses to identify and quantify chemical compounds .

Methods of Application

It is used in calibration curves and as a reference compound in gas chromatography and high-performance liquid chromatography (HPLC).

Results and Outcomes

The use of this acid as a standard has enabled accurate quantification and analysis of complex mixtures in various samples .

Biochemistry: Nucleic Acid Research

Summary of Application

In biochemistry, 2,6-dichlorobenzenesulfonic Acid is part of studies exploring the stability and function of nucleic acids without the need for traditional hydrogen-bonding interactions .

Methods of Application

The compound is used in modifying nucleotides to study the effects on DNA stability and function.

Results and Outcomes

Research has indicated that such modifications can challenge the traditional views on DNA stability, opening new avenues for understanding nucleic acid biochemistry .

This analysis provides a glimpse into the versatile applications of 2,6-dichlorobenzenesulfonic Acid across various scientific disciplines, highlighting its importance in research and industry.

Chemical Synthesis: Intermediate for Organic Compounds

Summary of Application

2,6-dichlorobenzenesulfonic Acid is used as an intermediate in the synthesis of various organic compounds due to its reactive sulfonyl group .

Methods of Application

It is involved in substitution reactions where the chlorine atoms are replaced by other functional groups, leading to the formation of diverse derivatives.

Results and Outcomes

This process has been instrumental in the production of pharmaceuticals, dyes, and agrochemicals, showcasing the versatility of this compound in chemical synthesis .

Material Science: Polymer Modification

Summary of Application

In material science, this acid is used to modify the properties of polymers, enhancing their thermal stability and mechanical strength .

Methods of Application

The compound is incorporated into polymer chains during the polymerization process or post-polymerization modification.

Results and Outcomes

Modified polymers exhibit improved performance characteristics, such as increased resistance to degradation and enhanced durability .

Catalysis: Organic Reaction Catalyst

Summary of Application

2,6-dichlorobenzenesulfonic Acid serves as a catalyst in various organic reactions, including esterification and alkylation .

Methods of Application

The acid catalyzes the reaction by providing an acidic medium, which can accelerate the reaction rate and improve yield.

Results and Outcomes

The use of this compound as a catalyst has led to more efficient and environmentally friendly chemical processes .

Electronics: Electrolyte in Batteries

Summary of Application

This compound is explored as an electrolyte component in batteries, particularly in the development of new types of lithium-ion batteries .

Methods of Application

2,6-dichlorobenzenesulfonic Acid is used in the electrolyte solution to enhance ionic conductivity and battery performance.

Results and Outcomes

Preliminary research indicates potential for improved battery life and efficiency, contributing to the advancement of energy storage technologies .

Food Industry: Preservative

Summary of Application

Though not common, there is research into the use of derivatives of 2,6-dichlorobenzenesulfonic Acid as preservatives in the food industry .

Methods of Application

These derivatives are investigated for their antimicrobial properties to extend the shelf life of food products.

Results and Outcomes

Initial studies suggest that these compounds can inhibit the growth of certain bacteria and fungi, thereby preserving food quality .

Nanotechnology: Nanoparticle Production

Summary of Application

In nanotechnology, 2,6-dichlorobenzenesulfonic Acid is used in the synthesis of nanoparticles with potential applications in medicine and electronics .

Methods of Application

The acid acts as a stabilizing agent in the production of metal nanoparticles through chemical reduction methods.

Results and Outcomes

The synthesized nanoparticles have shown promise in targeted drug delivery systems and electronic device miniaturization .

Safety And Hazards

The safety data sheet for 2,6-dichlorobenzenesulfonic Acid suggests that it should be handled with care. In case of skin or eye contact, the affected area should be washed off with soap and plenty of water. If swallowed or inhaled, medical attention should be sought immediately . It’s classified as a combustible solid .

Propriétés

IUPAC Name |

2,6-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJVWHJVNYJTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398785 | |

| Record name | 2,6-dichlorobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichlorobenzenesulfonic Acid | |

CAS RN |

6697-96-7 | |

| Record name | 2,6-dichlorobenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)

![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)